{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride
Overview
Description
{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride typically involves the reaction of 4-methylpiperidine with benzyl chloride under basic conditions to form the intermediate {2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods typically use a packed column reactor with a catalyst such as Raney nickel and a low boiling point alcohol like 1-propanol .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium or platinum catalysts.
Nucleophiles: Halogenated compounds, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of {2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride include other piperidine derivatives such as:
- 1-{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine
- 4-Methylpiperidine
- Benzyl chloride derivatives .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a piperidine ring and a benzylamine moiety, which imparts specific chemical and biological properties. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
[2-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-6-8-16(9-7-12)11-14-5-3-2-4-13(14)10-15;/h2-5,12H,6-11,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJWHGPHKGBOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803602-05-2 | |
Record name | Benzenemethanamine, 2-[(4-methyl-1-piperidinyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803602-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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